molecular formula C17H18ClN3O5S B3639470 N-[4-(tert-butylsulfamoyl)phenyl]-4-chloro-2-nitrobenzamide

N-[4-(tert-butylsulfamoyl)phenyl]-4-chloro-2-nitrobenzamide

Cat. No.: B3639470
M. Wt: 411.9 g/mol
InChI Key: XZYCLHUSFZSWMK-UHFFFAOYSA-N
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Description

N-[4-(tert-butylsulfamoyl)phenyl]-4-chloro-2-nitrobenzamide is a complex organic compound featuring a sulfonamide group, a phenyl ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-4-chloro-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Nitration: Introduction of the nitro group into the benzene ring.

    Sulfonation: Addition of the sulfonamide group to the phenyl ring.

    Amidation: Formation of the amide bond between the sulfonamide and the nitrobenzamide moieties.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and sulfonation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylsulfamoyl)phenyl]-4-chloro-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation reactions using reagents like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[4-(tert-butylsulfamoyl)phenyl]-4-chloro-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty polymers and resins due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-4-chloro-2-nitrobenzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the nitrobenzamide moiety may interact with cellular components to exert its effects. The exact pathways and molecular targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(tert-butylsulfamoyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a nitrobenzamide moiety.

    N-[4-(tert-butylsulfamoyl)phenyl]-4-nitrobenzamide: Lacks the chloro substituent.

Uniqueness

N-[4-(tert-butylsulfamoyl)phenyl]-4-chloro-2-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chloro substituent and the nitrobenzamide moiety distinguishes it from similar compounds, providing unique properties and applications.

Properties

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-4-chloro-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O5S/c1-17(2,3)20-27(25,26)13-7-5-12(6-8-13)19-16(22)14-9-4-11(18)10-15(14)21(23)24/h4-10,20H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYCLHUSFZSWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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